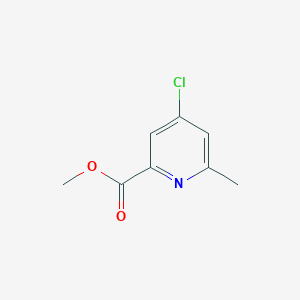

Methyl 4-chloro-6-methylpicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-6(9)4-7(10-5)8(11)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQXLVOZAVBDRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Chloro 6 Methylpicolinate and Analogous Structures

Strategies for Regioselective Halogenation on the Pyridine (B92270) Ring

The introduction of a halogen atom at a specific position on the pyridine ring is a critical step in the synthesis of many functionalized pyridine derivatives. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions can be challenging and often require harsh conditions. nih.govchemrxiv.org Therefore, various strategies have been developed to achieve regioselective halogenation.

Electrophilic Chlorination of Methyl 6-Methylpicolinate Precursors

Direct electrophilic chlorination of pyridine rings is often difficult due to the ring's low reactivity towards electrophiles. digitellinc.com However, the presence of activating groups can facilitate this transformation. For instance, pyridine N-oxides can be halogenated under milder conditions. The N-oxide activates the ring, making it more susceptible to electrophilic attack, typically at the 2-position. researchgate.net Another approach involves a "ring-opening, halogenation, ring-closing" strategy, which temporarily converts the pyridine into a more reactive acyclic intermediate, allowing for facile halogenation with reagents like N-halosuccinimides. nih.govchemrxiv.org

Directed Lithiation/Metalation and Subsequent Electrophilic Quenching with Chlorinating Agents

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of pyridine rings. znaturforsch.combaranlab.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.orgclockss.org The resulting lithiated intermediate can then react with an electrophilic chlorine source to introduce a chlorine atom at the desired position. youtube.com The choice of the lithium base and reaction conditions is crucial to avoid side reactions, such as the addition of the organolithium reagent to the pyridine ring. znaturforsch.comclockss.org Hindered lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used at low temperatures to achieve clean metalation. clockss.org

For example, the lithiation of 2-chloropyridine (B119429) with lithium tetramethylpiperidide and zinc chloride at room temperature, followed by quenching with iodine, yields a mixture of chloro-iodopyridines. youtube.com Similarly, 4-methoxypyridine (B45360) can be lithiated at the C-2 position using a specific base, followed by bromination. arkat-usa.org

| Precursor | Reagents | Product | Yield |

| 2-Picolinic acid | 1. SOCl₂ 2. Methanol (B129727) | Methyl 4-chloropicolinate | 90% chemicalbook.com |

| 4-Chloropyridine-2-carboxylic acid | 1. Oxalyl chloride, DMF 2. Methanol | Methyl 4-chloropicolinate | 90% chemicalbook.com |

| 2-(methoxycarbonyl)-3-methylpyridine 1-oxide | Phosphorus oxychloride | Methyl 6-chloro-3-methylpicolinate | Not specified evitachem.com |

Esterification Protocols for Picolinic Acid Derivatives

The final step in the synthesis of methyl 4-chloro-6-methylpicolinate is the esterification of the corresponding picolinic acid. Several methods are available for this transformation, ranging from classical acid-catalyzed esterification to the use of activating agents.

Synthesis from 4-Chloro-6-methylpicolinic Acid via Acid Chloride Intermediates

A common and efficient method for esterification involves the conversion of the carboxylic acid to a more reactive acid chloride. nih.gov Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used for this purpose. chemicalbook.comchemicalbook.com The resulting 4-chloro-6-methylpicolinoyl chloride is then reacted with methanol to furnish the desired methyl ester, often in high yield. chemicalbook.comchemicalbook.com For instance, treating 4-chloropyridine-2-carboxylic acid with oxalyl chloride and a catalytic amount of DMF, followed by the addition of methanol, gives methyl 4-chloropicolinate in 90% yield. chemicalbook.com

Direct Esterification Techniques and Catalyst Systems

Direct esterification of picolinic acids can also be achieved, although it may require specific catalysts to proceed efficiently. While not explicitly detailed for this compound in the provided context, general methods for the esterification of picolinic acids include reactions catalyzed by divalent metal ions or the use of multi-component reaction systems. acs.orgnih.govrsc.org For example, a novel porous heterogeneous catalyst has been used for the one-pot synthesis of picolinate (B1231196) derivatives at ambient temperature. nih.govrsc.org

| Starting Material | Reagents | Product |

| 2-Picolinic acid | SOCl₂, Methanol | Methyl 4-chloropicolinate chemicalbook.com |

| Isonicotinic acid | Thionyl chloride, DMF | Isonicotinoyl chloride hydrochloride nih.gov |

| Picolinic acid | Various activating agents and alcohols | Active esters of picolinic acid nih.gov |

| γ-Butyrolactone | Methanol, Zinc chloride, Phosphorus trichloride (B1173362) | Methyl 4-chlorobutyrate google.com |

Multi-Step Synthetic Routes from Readily Available Pyridine Starting Materials

The construction of the this compound scaffold often begins with simpler, more accessible pyridine derivatives. These starting materials undergo a series of chemical transformations to introduce the required chloro, methyl, and methyl ester functionalities at the desired positions on the pyridine ring.

Transformation of Substituted Pyridine N-Oxides

Pyridine N-oxides are valuable intermediates in the synthesis of substituted pyridines because they exhibit enhanced reactivity toward both electrophilic and nucleophilic reagents compared to their parent pyridines. semanticscholar.orgresearchgate.net This heightened reactivity facilitates the introduction of various functional groups onto the pyridine ring. bohrium.comresearchgate.net The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, making it susceptible to functionalization.

A general strategy involves the initial N-oxidation of a substituted pyridine, followed by chlorination and subsequent deoxygenation. For instance, a starting pyridine can be oxidized to the corresponding N-oxide using common oxidants like hydrogen peroxide or peroxy acids. youtube.com This intermediate can then undergo regioselective chlorination. The N-oxide can be activated with an agent like phosphoryl chloride or sulfuryl chloride, which allows for the introduction of a chlorine atom. Following the successful installation of the chloro group, the N-oxide functionality can be removed through reduction, often accomplished with phosphorus trichloride or through catalytic hydrogenation, to yield the final substituted pyridine. youtube.com The choice of reagents and reaction conditions is crucial to control the regioselectivity of the chlorination step.

Oxidation of Methyl-Substituted Pyridines to Carboxylic Acids Followed by Esterification

An alternative and widely employed synthetic route involves the oxidation of a methyl group on the pyridine ring to a carboxylic acid, which is then esterified to form the desired methyl ester. This approach is particularly useful when the starting material is a readily available methyl-substituted pyridine, such as a lutidine (dimethylpyridine) derivative.

The oxidation of the methyl group can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. nih.govacs.org The reaction conditions, including temperature and the concentration of the oxidizing agent, must be carefully controlled to prevent over-oxidation or degradation of the pyridine ring. Once the picolinic acid (pyridine-2-carboxylic acid) derivative is formed, the next step is esterification.

A common method for esterification involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). chemicalbook.comchemicalbook.comgoogle.com The use of thionyl chloride first converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol to produce the methyl ester in high yield. chemicalbook.comchemicalbook.com

For example, a synthesis of Methyl 4-chloropicolinate starts with 4-chloropyridine-2-carboxylic acid. This acid is treated with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to form the acyl chloride. The subsequent addition of dry methanol yields the final product, Methyl 4-chloropicolinate. chemicalbook.com

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency and economic viability of any synthetic route are highly dependent on the optimization of reaction conditions to maximize the yield of the target compound while minimizing the formation of byproducts. Key parameters that are often optimized include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reagents.

In the synthesis of picolinates, various catalysts have been explored to improve reaction efficiency. For instance, the use of a heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been reported for the synthesis of picolinate and picolinic acid derivatives, demonstrating the potential for novel catalytic systems to enhance these transformations. nih.govrsc.orgnih.govresearchgate.net

The table below illustrates how different catalysts and conditions can be evaluated in a model reaction for the synthesis of picolinate derivatives.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | No Catalyst | Ethanol | Reflux | 20 |

| 2 | Piperidine | Ethanol | Reflux | 65 |

| 3 | L-proline | Ethanol | Reflux | 70 |

| 4 | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Ethanol | 60 | 96 |

This table is a representative example based on findings for picolinate synthesis and is for illustrative purposes.

In the chlorination of pyridine derivatives, the choice of chlorinating agent and reaction temperature can significantly impact the regioselectivity and yield. Similarly, during the oxidation of methylpyridines, controlling the temperature and the rate of addition of the oxidizing agent is critical to prevent unwanted side reactions.

Advanced Purification Techniques for Target Compound Synthesis

The isolation and purification of the final product are critical steps to ensure the desired level of purity. While traditional methods like recrystallization and distillation are often employed, advanced purification techniques may be necessary, especially when dealing with complex reaction mixtures or when very high purity is required.

Crystallization is a common and effective method for purifying solid compounds like this compound. A specific procedure involves dissolving the crude product in a hot solvent, such as a mixture of ethyl acetate (B1210297) and hexane, and then allowing it to cool slowly. chemicalbook.com The desired compound crystallizes out of the solution, leaving impurities behind in the mother liquor. Stepwise crystallization can also be employed to improve the purity of both intermediate and final products. google.com

Chromatography is another powerful purification technique. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase and an appropriate solvent system as the mobile phase, is widely used to separate the target compound from byproducts and unreacted starting materials. The choice of the eluent system is crucial for achieving good separation.

For more challenging separations, preparative high-performance liquid chromatography (HPLC) can be utilized. This technique offers higher resolution and is capable of separating compounds with very similar physical and chemical properties. While more costly and time-consuming than standard column chromatography, it can provide products of very high purity.

In some cases, purification can be simplified by converting the product into a salt, which can then be selectively precipitated or extracted. For example, after esterification, the reaction mixture can be neutralized with a base like sodium bicarbonate. chemicalbook.comchemicalbook.com This can help in the removal of acidic impurities and facilitate the extraction of the ester into an organic solvent.

Reactivity and Transformation Pathways of Methyl 4 Chloro 6 Methylpicolinate

Nucleophilic Substitution Reactions at the Pyridine (B92270) Core

The pyridine ring in Methyl 4-chloro-6-methylpicolinate is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic is further amplified by the electron-withdrawing nature of the methyl ester group at the 2-position. Consequently, the carbon atom at the 4-position, bearing the chloro substituent, is highly activated towards nucleophilic attack. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the initial addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. stackexchange.com

Reactivity of the Chloro Substituent with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The activated 4-position of this compound readily reacts with a variety of nucleophiles.

Amines: The displacement of the chloro group by amines is a common transformation. The reaction with primary or secondary amines leads to the formation of the corresponding 4-amino-6-methylpicolinate derivatives. These reactions are typically carried out in a polar solvent, and sometimes require elevated temperatures to proceed to completion. The use of a large excess of the amine can be beneficial, as it can also act as a base to neutralize the hydrogen chloride generated during the reaction. savemyexams.com Alternatively, a non-nucleophilic base can be added. A classic method for introducing a primary amine group is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as an ammonia (B1221849) surrogate, followed by hydrolysis. libretexts.org

Thiols: Thiol nucleophiles, in the form of their corresponding thiolates, can displace the chloro substituent to form 4-thioether derivatives. Reactions with thiols are often performed in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the thiol and generate the more nucleophilic thiolate anion. For instance, reaction with thiophenol in the presence of a base would yield Methyl 4-(phenylthio)-6-methylpicolinate. The use of thiourea (B124793) followed by hydrolysis is another effective method for introducing a thiol group. mdpi.com

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react with this compound to produce the corresponding 4-alkoxy-6-methylpicolinate ethers. These reactions are typically conducted in the corresponding alcohol as the solvent. The high reactivity of the substrate allows these substitutions to occur under relatively mild conditions.

Influence of Steric and Electronic Effects from Adjacent Methyl and Ester Groups on Substitution Outcomes

The regiochemistry and rate of nucleophilic substitution on the pyridine ring are significantly influenced by the electronic and steric effects of the existing substituents.

Electronic Effects: The methyl ester group (-COOCH₃) at the 2-position plays a crucial electronic role. As an electron-withdrawing group, it enhances the electrophilicity of the pyridine ring, particularly at the ortho (3- and 5-positions) and para (4-position) carbons. This activating effect makes the 4-chloro position more susceptible to nucleophilic attack, facilitating the SNAr reaction. stackexchange.com The pyridine nitrogen itself also contributes a strong electron-withdrawing effect, further activating the 4-position. stackexchange.com

Steric Effects: The methyl group at the 6-position exerts a steric effect. While it does not directly block the 4-position, it can influence the approach of bulky nucleophiles. libretexts.orgyoutube.com However, since the attack vector for an SNAr reaction is perpendicular to the plane of the ring, the steric hindrance from the 6-methyl group is generally less significant than it would be for an SN2 reaction at a saturated carbon center. youtube.com The primary role of the substituents is electronic activation, which generally outweighs the moderate steric hindrance from the 6-methyl group.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative to nucleophilic substitution for forming new carbon-carbon and carbon-heteroatom bonds at the 4-position of this compound. Palladium catalysts are most commonly employed for these transformations.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. libretexts.org It involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. fishersci.co.uk Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, efficient coupling conditions have been developed. For a substrate like this compound, successful Suzuki-Miyaura coupling can be achieved using specialized catalyst systems. For the related coupling of 2,6-dichloropyridines with alkylboronic esters, a combination of a palladium catalyst like Pd(OAc)₂, a sterically hindered phosphine (B1218219) ligand such as di(adamantyl)-n-butylphosphine (Ad₂PⁿBu), and a strong base like lithium tert-butoxide (LiOᵗBu) in a dioxane/water solvent system has proven effective. nih.gov These conditions are designed to facilitate the challenging oxidative addition of the Pd(0) catalyst to the strong C-Cl bond. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 2,6-Dichloropyridine | Heptylboronic pinacol (B44631) ester | 1 mol % Pd(OAc)₂ / 3 mol % Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 94 |

| 2 | Chloro-substituted benzyl (B1604629) carbonate | Phenylboronic acid | PdCl₂ / DPEPhos | NaHCO₃ | Ethanol | 68-79 |

Data adapted from similar reported reactions for illustrative purposes. nih.govkochi-tech.ac.jp

Stille Coupling with Organotin Reagents

The Stille coupling reaction offers another robust method for C-C bond formation by coupling the organochloride with an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. thermofisher.com The reaction proceeds through a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Various palladium sources, such as Pd(PPh₃)₄ or Pd(OAc)₂, can be used as catalysts. The addition of a copper(I) co-catalyst, for example copper thiophene-2-carboxylate (B1233283) (CuTC), has been shown to facilitate more challenging couplings, even under fluoride-free conditions. rsc.org This makes the reaction compatible with substrates containing silyl (B83357) protecting groups.

Table 2: General Conditions for Stille Coupling of Aryl Halides

| Entry | Aryl Halide | Organotin Reagent | Catalyst System | Solvent | Notes |

| 1 | Aryl Bromide/Chloride | Aryl/Vinyl/Alkyl-SnBu₃ | Pd(PPh₃)₄ | Toluene | Standard conditions |

| 2 | Aryl Halide | Various Organostannanes | Pd(PPh₃)₄ / CuTC | THF/DMF | Fluoride-free, high yield |

Data based on general protocols for Stille reactions. organic-chemistry.orgrsc.org

Other Palladium-Catalyzed Coupling Methodologies for C-Cl Bond Activation

Beyond the Suzuki and Stille reactions, several other palladium-catalyzed methodologies are applicable for the functionalization of the C-Cl bond in this compound.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds and represents a major alternative to direct SNAr for synthesizing arylamines. wikipedia.org It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, NaOᵗBu). This method is known for its broad substrate scope and functional group tolerance, and has been successfully applied to various heteroaryl chlorides, including chloroquinolines. beilstein-journals.orgnih.govnih.gov

Sonogashira Coupling: This reaction is used to form C-C bonds between aryl halides and terminal alkynes, yielding valuable arylalkyne products. wikipedia.orglibretexts.org The classic conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org More recently, copper-free protocols have been developed, which often utilize specialized ligands and bases to facilitate the coupling, simplifying purification and avoiding issues related to copper toxicity. nih.govrsc.org

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.org While less common for simple aryl chlorides compared to bromides or iodides, intramolecular versions and specific catalyst systems have shown success, indicating its potential applicability for creating more complex structures from this compound. youtube.com

Transformations of the Ester Moiety

The methyl ester group is a key site for chemical modification, allowing for its conversion into other functional groups such as alcohols, different esters, and carboxylic acids.

The reduction of the methyl ester in this compound to the corresponding primary alcohol, (4-chloro-6-methylpyridin-2-yl)methanol, is a fundamental transformation. While direct experimental data for this specific reduction is not extensively published, analogous reductions of aromatic and heterocyclic esters are well-documented. A common and effective method involves the use of sodium borohydride (B1222165) in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and methanol (B129727). This system is known to reduce esters to alcohols efficiently. The reaction typically proceeds by the addition of sodium borohydride to a solution of the ester in THF, followed by the careful addition of methanol to facilitate the reduction. The reaction is often carried out at elevated temperatures to ensure complete conversion.

A representative procedure for the reduction of a similar aromatic methyl ester involves dissolving the ester in THF, adding sodium borohydride, and then adding methanol dropwise while refluxing the mixture for several hours. This method is generally chemoselective, leaving other functional groups like the chloro substituent and the methyl group on the pyridine ring intact.

Table 1: Representative Conditions for the Reduction of Aromatic Methyl Esters

| Reagent | Solvent System | Temperature | Reaction Time | Product Yield |

| Sodium Borohydride | THF/Methanol | Reflux | 2-5 hours | 70-92% |

It is important to note that stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used for this transformation. However, sodium borohydride offers a milder and often more selective alternative.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, this allows for the synthesis of other alkyl picolinates. This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

In acid-catalyzed transesterification, a proton source, such as sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. masterorganicchemistry.com The reaction is typically performed using the desired alcohol as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com

Base-catalyzed transesterification involves the use of a strong base, such as an alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester). masterorganicchemistry.com The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the methyl ester. This process is often efficient and proceeds under mild conditions. masterorganicchemistry.com For instance, the transesterification of fatty acid methyl esters to picolinyl esters has been achieved using potassium tert-butoxide in tetrahydrofuran with 3-(hydroxymethyl)-pyridine. researchgate.netresearchgate.net

Table 2: General Conditions for Transesterification of Esters

| Catalyst | Reagents | Solvent | Conditions |

| Acid (e.g., H₂SO₄) | Excess of desired alcohol | Desired Alcohol | Reflux |

| Base (e.g., NaOR') | Desired alcohol (R'OH) and NaOR' | Desired Alcohol | Room temperature to reflux |

The hydrolysis of the methyl ester of this compound to yield 4-chloro-6-methylpicolinic acid is a fundamental reaction. This transformation can be achieved under either acidic or basic conditions. chemguide.co.ukorgoreview.com

Acid-catalyzed hydrolysis is typically carried out by heating the ester under reflux with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid. orgoreview.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com

Alkaline hydrolysis, also known as saponification, is generally preferred as it is an irreversible process, leading to higher yields of the carboxylic acid salt. chemguide.co.ukresearchgate.net The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.net The hydroxide ion directly attacks the carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt solution liberates the free carboxylic acid. researchgate.net

Table 3: General Methods for Ester Hydrolysis

| Method | Reagents | Conditions | Product |

| Acid-Catalyzed | Dilute H₂SO₄ or HCl in water | Reflux | Carboxylic Acid |

| Base-Catalyzed | Aqueous NaOH or KOH, then H₃O⁺ | Reflux | Carboxylate Salt, then Carboxylic Acid |

Pyridine Ring Functionalization and Derivatization Strategies

The substituents on the pyridine ring of this compound provide opportunities for further functionalization, allowing for the introduction of new chemical entities and the construction of more complex molecular architectures.

The methyl group at the 6-position is analogous to a benzylic position and is susceptible to radical halogenation and oxidation reactions.

Benzylic Halogenation: Benzylic halogenation allows for the introduction of a halogen atom onto the methyl group, creating a reactive handle for further synthetic transformations. numberanalytics.com A common reagent for this purpose is N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. This reaction would convert this compound to Methyl 4-chloro-6-(bromomethyl)picolinate. This benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions. A similar process using N-chlorosuccinimide (NCS) would yield the corresponding benzylic chloride. For example, the benzylic halogenation of alkylbenzoic acid esters has been successfully carried out to produce the corresponding halomethyl derivatives. google.comgoogle.com

Oxidation: The methyl group can be oxidized to various oxidation states, most notably to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this transformation, though care must be taken to avoid over-oxidation or degradation of the pyridine ring. The oxidation of methyl groups on aromatic rings to carboxylic acids is a well-established transformation in organic synthesis. science.gov For instance, methyl groups on picoline derivatives have been oxidized. acs.org The resulting dicarboxylic acid derivative would be a valuable building block for further synthesis. Milder oxidation conditions could potentially yield the corresponding aldehyde, Methyl 4-chloro-6-formylpicolinate. The use of reagents like selenium dioxide or ceric ammonium (B1175870) nitrate (B79036) has been reported for the oxidation of methylarenes to arenecarbaldehydes. thieme-connect.de

Table 4: Potential Functionalization of the 6-Methyl Group

| Transformation | Reagents | Product |

| Benzylic Bromination | NBS, Radical Initiator | Methyl 4-chloro-6-(bromomethyl)picolinate |

| Oxidation to Aldehyde | SeO₂, CAN | Methyl 4-chloro-6-formylpicolinate |

| Oxidation to Acid | KMnO₄, H₂CrO₄ | 4-Chloro-6-(methoxycarbonyl)picolinic acid |

The photochemical behavior of pyridinecarboxylic acid esters like this compound is an area of potential reactivity, although specific studies on this molecule are not widely reported. Generally, esters can undergo photochemical transformations, often involving electron transfer processes. libretexts.org

For instance, photochemical electron transfer from a sensitizer (B1316253) to an ester can lead to the formation of a radical anion, which can then undergo fragmentation. libretexts.org In the context of this compound, irradiation in the presence of a suitable photosensitizer and a hydrogen atom donor could potentially lead to dehalogenation at the 4-position or transformations involving the ester or methyl group.

Another possibility is photo-induced cross-coupling reactions. Nickel-catalyzed photochemical methods have been developed for the synthesis of ketones from carboxylic acid derivatives, which could be a potential pathway for the functionalization of the ester group under mild conditions. nih.gov

The specific outcomes of photochemical reactions are highly dependent on the reaction conditions, including the wavelength of light used, the solvent, and the presence of other reactive species. Further research would be needed to fully explore the photochemical reactivity of this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published experimental data for the ¹H NMR or ¹³C NMR spectra of Methyl 4-chloro-6-methylpicolinate could be located. Furthermore, there is no available information on the application of two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for the comprehensive structural assignment of this molecule.

Vibrational Spectroscopy for Molecular Structure and Bonding

Similarly, a thorough search did not yield any specific Fourier Transform Infrared (FT-IR) or Raman spectroscopy data for this compound. Such data would be invaluable for identifying its functional groups and characteristic vibrational modes.

A related study on an isomer, methyl 2-chloro-6-methyl pyridine-4-carboxylate, utilized quantum chemical density functional theory (DFT) to predict its vibrational frequencies. nih.gov However, due to the different substitution pattern on the pyridine (B92270) ring, these theoretical findings cannot be directly and accurately extrapolated to this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Detailed mass spectrometry analysis, including fragmentation patterns for this compound, is not described in the available literature. This information would be essential for confirming its molecular weight and gaining insights into its fragmentation pathways under mass spectrometric conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. For this compound (C₈H₈ClNO₂), HRMS provides an exact mass measurement, which is critical for confirming its chemical formula. The theoretical exact mass can be calculated and compared against the measured value.

Key Research Findings:

While specific HRMS studies on this compound are not widely published, the technique is routinely applied to similar small molecules. The expected protonated molecule [M+H]⁺ would be analyzed, and its mass-to-charge ratio (m/z) measured to within a few parts per million (ppm) of the theoretical value. This high level of accuracy helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass.

Table 1: Theoretical vs. Expected HRMS Data for this compound

| Ion Species | Chemical Formula | Theoretical m/z | Expected Measured m/z (± 5 ppm) |

| [M+H]⁺ | [C₈H₉ClNO₂]⁺ | 186.0316 | 186.0316 ± 0.0009 |

| [M+Na]⁺ | [C₈H₈ClNO₂Na]⁺ | 208.0136 | 208.0136 ± 0.0010 |

This table presents hypothetical data based on established principles of HRMS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of this compound and confirming its identity in complex mixtures. In a typical analysis, the compound is first separated from impurities on an HPLC column and then ionized and detected by the mass spectrometer.

Key Research Findings:

For related compounds like methyl 4-chloropicolinate, LC-MS analysis has been used to confirm product formation in synthesis reactions, with the detection of the protonated molecule [M+H]⁺ at m/z 172. chemicalbook.com For this compound, a similar analysis would be expected to show a prominent peak for the [M+H]⁺ ion at m/z 186. The chromatographic separation allows for the detection of any synthesis-related impurities or degradation products.

Table 2: Typical LC-MS Parameters for Picolinate (B1231196) Analysis

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Full Scan (m/z 50-500) |

This table outlines a general LC-MS method applicable to the analysis of picolinate derivatives.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC-MS) utilizes smaller particle size columns (sub-2 µm) to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC-MS. This is particularly advantageous for separating closely related isomers of this compound or for detecting trace-level impurities.

Key Research Findings:

Studies on isomeric compounds, such as different positional isomers of pyridinecarboxylic acids, have demonstrated the superior separation efficiency of mixed-mode chromatography which can be coupled with UPLC systems. helixchrom.com For this compound, UPLC-MS would be instrumental in resolving it from potential isomeric impurities, such as Methyl 6-chloro-4-methylpicolinate, ensuring a more accurate purity assessment. The increased peak height and narrower peak widths in UPLC lead to lower limits of detection.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are fundamental for the separation, quantification, and purity profiling of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantitative analysis of organic compounds. A validated HPLC method can determine the precise amount of this compound in a sample. Method development involves optimizing parameters such as the column, mobile phase composition, and detection wavelength.

Key Research Findings:

Table 3: Representative HPLC Method Parameters for Quantitative Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 5-7 minutes (hypothetical) |

This table provides a typical starting point for developing a quantitative HPLC method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying volatile impurities, byproducts, or degradation products that may be present in samples of this compound. The mass spectrometer provides detailed fragmentation patterns that act as a "molecular fingerprint" for identification.

Key Research Findings:

The analysis of chlorinated pyridine compounds by GC-MS is a common practice in environmental and chemical analysis. nih.gov For this compound, one would expect a characteristic fragmentation pattern involving the loss of the methyl ester group (-OCH₃), the carboxyl group (-COOCH₃), and potentially the chlorine atom. The fragmentation pattern would be crucial for structural confirmation and for distinguishing it from isomers.

Table 4: Predicted Key Mass Fragments in GC-MS of this compound

| m/z | Fragment Identity |

| 185/187 | [M]⁺ (Molecular ion with chlorine isotopes) |

| 154/156 | [M - OCH₃]⁺ |

| 126/128 | [M - COOCH₃]⁺ |

| 91 | [C₅H₄N]⁺ (Pyridyl fragment after loss of Cl and CH₃) |

This table shows predicted mass fragments based on the principles of mass spectral fragmentation of similar compounds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions.

Key Research Findings:

While the crystal structure of this compound has not been publicly reported, studies on related picolinic acid derivatives have been conducted. nih.govresearchgate.net These studies reveal how substituents on the pyridine ring influence the molecular conformation and the packing in the crystal, which are often stabilized by various intermolecular interactions such as hydrogen bonds and π-stacking. Obtaining single crystals of sufficient quality is a prerequisite for this analysis. Should a crystal structure be determined, it would provide invaluable data for confirming the regiochemistry of the substituents on the pyridine ring.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Unit Cell Dimensions | Dependent on packing |

| Key Bond Lengths | C-Cl, C-C, C-N, C=O, C-O |

| Key Bond Angles | Angles around the pyridine ring and ester group |

| Intermolecular Interactions | Potential for C-H···O, C-H···N, or π-π stacking |

This table presents expected parameters that would be determined from an X-ray crystallographic study.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy structure on the potential energy surface.

In a typical DFT study of Methyl 4-chloro-6-methylpicolinate, the initial coordinates of the atoms would be used to perform a geometry optimization. Functionals such as B3LYP, combined with a basis set like 6-311++G(d,p), are commonly employed for such calculations on related organic molecules. The output of this process would be the optimized bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation of the molecule. This optimized structure is crucial as it provides the foundation for all other computational property predictions.

Table 1: Hypothetical Optimized Geometry Parameters for this compound (Calculated via DFT) This table is illustrative and shows the type of data that would be generated from a DFT geometry optimization.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C4-Cl | 1.74 Å |

| Bond Length | C2-C(O)OCH3 | 1.51 Å |

| Bond Length | N1-C2 | 1.34 Å |

| Bond Angle | Cl-C4-C5 | 119.5° |

| Bond Angle | N1-C2-C(O) | 117.8° |

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). On an MEP map, areas of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, an MEP analysis would likely reveal:

Negative Potential: High electron density around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group. These sites would be the primary targets for protons and other electrophiles.

Positive Potential: Electron-deficient regions would be expected around the hydrogen atoms and, to a lesser extent, the carbon atom attached to the electronegative chlorine.

Influence of Substituents: The electron-withdrawing chlorine atom at the C4 position and the ester group would significantly influence the charge distribution across the pyridine ring.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the feasibility and outcome of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

An FMO analysis of this compound would provide the energies of these orbitals and visualize their spatial distribution. Typically, for a substituted pyridine like this, the HOMO and LUMO would be distributed across the aromatic ring system. The analysis would help predict how the molecule would interact with other reagents. For instance, in a reaction with a nucleophile, the attack would likely occur at an atom where the LUMO has a large coefficient.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and shows typical data from an FMO analysis.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

Elucidation of Reaction Mechanisms through Computational Simulations

Computational simulations allow chemists to map out the entire energy landscape of a chemical reaction, from reactants to products. This provides a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

A chemical reaction proceeds through a high-energy state known as the transition state (TS). Locating the geometry of the TS and calculating its energy is crucial for understanding the reaction kinetics. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

Computational methods can be used to search for the TS structure connecting reactants and products. Once located, a frequency calculation is performed to confirm it is a true transition state (characterized by having exactly one imaginary frequency). For a reaction involving this compound, such as a nucleophilic aromatic substitution at the C4 position, computational chemists could model the approach of the nucleophile, identify the transition state structure, and calculate the activation energy for the reaction.

Many reactions can potentially yield multiple products (regioisomers or stereoisomers). Computational modeling is exceptionally useful for predicting which product is likely to be favored by analyzing the activation energies of the competing pathways. The pathway with the lower activation energy will be kinetically favored.

In the case of this compound, the substituents on the pyridine ring (chloro, methyl, and methyl ester groups) exert both steric and electronic influences.

Electronic Effects: The chlorine atom is an electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the para-position (C4) where it is located. The methyl group is electron-donating, while the ester group is electron-withdrawing.

Steric Effects: The methyl group at C6 and the ester group at C2 could sterically hinder the approach of a reactant to those positions.

By calculating the activation energies for nucleophilic attack at different positions on the ring, a computational study could quantitatively assess these effects and predict the most likely site of reaction, thus explaining the regioselectivity. For example, the model could determine the energy barriers for a nucleophile attacking the C4-Cl position versus other positions, providing a theoretical basis for the observed product distribution.

Prediction and Correlation of Spectroscopic Properties

Theoretical predictions of spectroscopic data are crucial for structural validation and for interpreting experimental results. By employing quantum mechanical calculations, it is possible to generate theoretical spectra that, when compared with experimental data, can confirm the identity and purity of a synthesized compound.

Theoretical Vibrational Spectra (IR, Raman) Prediction and Experimental Comparison

The vibrational modes of this compound can be predicted using computational methods, most notably Density Functional Theory (DFT). nih.gov DFT calculations, often using functionals like B3LYP, can determine the harmonic vibrational frequencies of the molecule in its optimized equilibrium geometry. nih.govnih.gov These calculated frequencies correspond to specific molecular motions, such as the stretching and bending of bonds (e.g., C=O, C-Cl, C-H) and vibrations of the pyridine ring.

The output of these calculations provides theoretical Infrared (IR) and Raman spectra. researchgate.net The IR intensities and Raman scattering activities are also computed, allowing for the construction of a complete theoretical spectrogram. nih.gov For a robust comparison with experimental results, calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the theoretical model. nih.gov A strong correlation between the scaled theoretical wavenumbers and the peaks in the experimental FT-IR and FT-Raman spectra serves as a powerful validation of the molecule's structure. nih.govnih.gov

While specific experimental spectra for this compound are not detailed in the available literature, the table below illustrates the types of vibrational modes that would be predicted and their expected regions.

| Vibrational Mode | Typical Predicted Wavenumber Range (cm⁻¹) | Description of Motion |

|---|---|---|

| C-H Stretching (Aromatic) | 3100-3000 | Stretching of the C-H bonds on the pyridine ring. nih.gov |

| C-H Stretching (Methyl) | 3000-2850 | Symmetric and asymmetric stretching of C-H bonds in the methyl groups. nih.gov |

| C=O Stretching (Ester) | 1750-1730 | Stretching of the carbonyl double bond in the ester group. |

| C=C / C=N Ring Stretching | 1600-1450 | Vibrations involving the stretching of the carbon-carbon and carbon-nitrogen bonds within the pyridine ring. nih.gov |

| C-O Stretching (Ester) | 1300-1100 | Stretching of the carbon-oxygen single bonds of the ester functional group. |

| C-Cl Stretching | 800-600 | Stretching of the carbon-chlorine bond. |

Prediction of NMR Chemical Shifts for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and theoretical calculations can significantly aid in the assignment of experimental signals. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR isotropic shielding constants, which are then converted into chemical shifts. nih.govrsc.orgrsc.org

These predictions are highly sensitive to the molecule's three-dimensional structure and electronic environment. Therefore, comparing the calculated ¹H and ¹³C chemical shifts with experimental values provides a rigorous method for structural confirmation. nih.gov This approach is particularly effective for distinguishing between regioisomers or identifying preferred tautomers in solution. rsc.orgdntb.gov.ua Machine learning algorithms are also emerging as powerful tools that can refine DFT-based predictions or predict shifts directly, sometimes achieving accuracy with a mean absolute error of less than 0.20 ppm for ¹H shifts. mdpi.com

For this compound, a computational study would involve optimizing the molecular geometry and then performing GIAO calculations. The resulting theoretical chemical shifts would be plotted against experimental data, where a linear regression analysis yielding a high coefficient of determination (R²) would confirm the assigned structure.

| Atom | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) | Assignment |

|---|---|---|---|

| H (Ring) | ~7.5-8.0 | ~7.5-8.0 | Protons attached to the pyridine ring. |

| H (OCH₃) | ~3.9 | ~3.9 | Protons of the ester methyl group. |

| H (CH₃) | ~2.5 | ~2.5 | Protons of the methyl group on the ring. |

| C (C=O) | ~165 | ~165 | Carbonyl carbon of the ester. |

| C (Ring) | ~120-160 | ~120-160 | Carbons within the pyridine ring. |

| C (OCH₃) | ~53 | ~53 | Carbon of the ester methyl group. |

| C (CH₃) | ~20 | ~20 | Carbon of the methyl group on the ring. |

Structure-Activity/Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity or physical properties. These models are essential in fields like drug discovery and materials science for predicting the behavior of novel compounds.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Predicting Chemical Behavior

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies establish a mathematical relationship between a set of molecular descriptors and a specific activity or property. scispace.comnih.gov For a series of analogues of this compound, a QSAR model could predict properties such as receptor binding affinity or enzyme inhibition, while a QSPR model could predict physicochemical properties like solubility or toxicity.

The process involves several steps:

Data Set Generation : A series of related compounds with measured biological activity or properties is compiled.

Descriptor Calculation : For each molecule, a wide range of numerical descriptors is calculated. These can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). nih.gov

Model Development : Statistical methods, such as multiple linear regression, are used to build a model that links a subset of the most relevant descriptors to the observed activity. scispace.com

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. nih.govmdpi.com

For this compound, relevant descriptors for a QSAR/QSPR study would include those capturing its electronic nature, size, and polarity.

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Describes the overall polarity of the molecule. |

| Steric | Molecular Volume | Relates to the size of the molecule and how it fits into a binding site. |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and membrane permeability. nih.gov |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Conformational Analysis and Molecular Dynamics Simulations for Understanding Flexibility

The three-dimensional shape and flexibility of a molecule are critical to its function, particularly its ability to interact with biological targets.

Conformational analysis aims to identify the stable, low-energy conformations of a molecule. imperial.ac.uk For this compound, this involves studying the rotation around single bonds, such as the bond connecting the ester group to the pyridine ring. Methods like molecular mechanics or DFT can be used to calculate the potential energy surface associated with these rotations, identifying energy minima (stable conformers) and the energy barriers between them. nih.govnih.gov This analysis reveals the preferred spatial arrangement of the functional groups.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movements of atoms over time based on a classical force field. mdpi.commdpi.com An MD simulation of this compound, either in a solvent or interacting with a target protein, can reveal:

Atomic Flexibility : Which parts of the molecule are most mobile, identified by the Root-Mean-Square Fluctuation (RMSF) of each atom. mdpi.com

Binding Interactions : The stability and nature of interactions (e.g., hydrogen bonds) with a receptor over the course of the simulation. nih.gov

Solvation Effects : How the molecule interacts with surrounding solvent molecules, which can influence its preferred conformation.

| MD Simulation Parameter | Typical Analysis | Interpretation for this compound |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Plot of RMSD vs. time for the molecule's backbone atoms. | A stable, plateauing RMSD indicates the molecule has reached an equilibrium conformation in the simulated environment. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Plot of RMSF vs. atom number. | Higher RMSF values for the ester and methyl groups would indicate greater flexibility compared to the rigid pyridine ring. mdpi.com |

| Radius of Gyration (Rg) | Plot of Rg vs. time. | A stable Rg value suggests the molecule maintains a consistent level of compactness. mdpi.com |

| Hydrogen Bond Analysis | Number of hydrogen bonds formed with solvent or a receptor over time. | Identifies key interactions, such as those involving the ester oxygen or pyridine nitrogen, that stabilize the molecule's conformation or binding mode. |

Advanced Research Applications and Potential Pathways

Role as a Key Intermediate in Complex Organic Molecule Synthesis

Methyl 4-chloro-6-methylpicolinate serves as a fundamental building block in the field of organic chemistry. wiley.com Its unique structure, featuring a pyridine (B92270) ring substituted with chloro, methyl, and methyl ester groups, makes it a highly reactive and adaptable intermediate for constructing more complex molecular architectures. wiley.combldpharm.com

Building Block for Novel Heterocyclic Ring Systems

The development of new heterocyclic compounds is a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to materials science. nih.govresearchgate.net this compound is an invaluable precursor in this area. The chlorine atom on the pyridine ring is a key functional group that can be readily displaced in nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups and the subsequent construction of new ring systems. For instance, the reaction of chloro-substituted pyrimidines with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolopyrimidines, a class of compounds with known biological activities. researchgate.net The versatility of this approach enables chemists to design and synthesize a diverse array of novel heterocyclic structures with tailored properties. nih.govresearchgate.net

Precursor for Advanced Scaffolds in Medicinal Chemistry Research

In the quest for new therapeutic agents, medicinal chemists are constantly searching for novel molecular scaffolds that can serve as the foundation for new drugs. rsc.org The pyridine ring is a common motif in many biologically active compounds, and this compound provides a convenient starting point for the synthesis of complex pyridine-containing molecules. Its reactive sites allow for the systematic modification of the core structure, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. For example, the development of direct activators of AMP-activated protein kinase (AMPK), a target for the treatment of diabetic nephropathy, has involved the use of chloro-substituted indole (B1671886) derivatives, highlighting the importance of such halogenated heterocyclic intermediates in drug discovery. nih.gov

Utility in the Development of Research-Grade Agrochemicals and Specialty Chemicals

The principles of selective toxicity and environmental degradation are paramount in the design of modern agrochemicals. echemi.com this compound and related chlorinated pyridine derivatives are valuable intermediates in the synthesis of novel pesticides and herbicides. The specific arrangement of substituents on the pyridine ring can be fine-tuned to achieve high efficacy against target pests while minimizing harm to non-target organisms and the environment. Beyond agrochemicals, this compound also finds application in the synthesis of various specialty chemicals, where its unique reactivity and structural features are leveraged to create molecules with specific functions for a range of industrial applications.

Exploration in Materials Science Research

The application of organic molecules in materials science is a rapidly growing field, with the potential to revolutionize electronics, energy, and more. The distinct electronic and structural properties of this compound make it an interesting candidate for exploration in this domain.

Investigation as a Precursor for Organic Electronic Materials (e.g., organic light-emitting diodes, OLEDs)

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. The performance of these devices is critically dependent on the properties of the organic materials used in their construction. Researchers are exploring the use of novel heterocyclic compounds, derived from intermediates like this compound, as components in OLEDs. The pyridine core, with its electron-deficient nature, can be incorporated into larger conjugated systems to tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This control over electronic structure is crucial for achieving efficient charge injection and transport, as well as for tuning the emission color of the OLED. While direct research on this compound in this specific application is still emerging, its role as a building block for tailored heterocyclic systems suggests significant potential.

Potential in Polymer Chemistry and Functional Material Design

The functionalization of polymers with specific chemical groups can impart new and desirable properties. The reactivity of the chloro- and ester groups in this compound allows for its incorporation into polymer chains, either as a monomer or as a post-polymerization modification agent. This could lead to the development of functional materials with enhanced thermal stability, altered solubility, or the ability to coordinate with metal ions. Such materials could find applications in areas like catalysis, sensing, and advanced coatings. The ability to precisely control the chemical structure of the incorporated pyridine unit opens up a vast design space for creating new polymers with tailored functionalities.

Derivatization for Enhanced Analytical Methodologies

The precise detection and quantification of chemical compounds in complex mixtures are crucial for research and development. Chemical derivatization is a widely used strategy to improve the analytical properties of a target molecule for techniques like chromatography and mass spectrometry. This compound serves as an excellent candidate for such modifications.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical tools, but their sensitivity and selectivity can be highly dependent on the physicochemical properties of the analyte. Derivatization can enhance volatility for GC analysis or improve ionization efficiency for MS detection.

For this compound, several derivatization strategies can be envisioned. The methyl ester group could be hydrolyzed and subsequently re-esterified with a fluorinated alcohol. The introduction of fluorine atoms often enhances electrophilicity and can lead to better detection limits in electron capture detection (ECD) for GC or improved ionization in electrospray ionization-mass spectrometry (ESI-MS). This approach is analogous to established methods where derivatization significantly reduces analysis time and improves detection limits for other challenging analytes. nih.gov For instance, methods using reagents like methyl chloroformate have been optimized for the quantification of other small molecules in complex biological matrices, demonstrating the power of this approach. nih.gov The chloro-substituent on the pyridine ring is also a key functional handle that can be replaced via nucleophilic aromatic substitution, allowing for the introduction of a wide array of tags that can enhance detectability.

Beyond simply improving detection in standard analyses, this compound can serve as a core structure for the synthesis of novel analytical probes. By strategically modifying its structure, it can be converted into a tagging agent designed to react selectively with other molecules of interest.

The chloro group is particularly useful for this purpose, as it can be displaced in cross-coupling reactions to attach larger functional moieties. For example, a fluorescent dye, a biotin (B1667282) tag (for avidin-biotin-based detection systems), or a photo-affinity label could be appended to the picolinate (B1231196) scaffold. The resulting probe could then be used in biochemical assays to identify and quantify its binding partners or to visualize its localization within a cellular environment. The development of such probes is a critical step in advancing our understanding of complex biological systems.

Investigation of Biological Interactions at the Molecular Level (non-clinical)

The structural features of this compound make it an intriguing molecule for studying non-clinical biological interactions. Its substituted pyridine core is a common motif in many biologically active compounds, making it a valuable tool for fundamental research in enzymology and receptor biology. nih.gov

The ester linkage in this compound makes it a potential substrate for esterase enzymes. Researchers could use this compound to study the kinetics and substrate specificity of various hydrolases. By monitoring the rate of hydrolysis (the release of methanol (B129727) and 4-chloro-6-methylpicolinic acid), one can characterize enzyme activity under different conditions.

Furthermore, analogs of this compound, such as Methyl 4-bromo-6-methylpicolinate, are utilized in the study of enzyme inhibitors and receptor ligands. This suggests that this compound itself could act as a ligand for various protein targets. Its ability to interact with specific enzymes or receptors could be assessed through binding assays, where it might modulate the protein's activity.

Computational methods, particularly molecular docking, offer a powerful way to predict and analyze the interaction between a small molecule and a protein target at the atomic level. The three-dimensional structure of this compound can be modeled and computationally "docked" into the binding site of a protein of interest.

These simulations can provide valuable insights into the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the chlorine atom. The methyl group and the ester moiety contribute to the molecule's steric and electronic profile, influencing its fit and orientation within a protein's active site. Such studies are fundamental in rational drug design and help to prioritize compounds for further experimental testing. nih.gov

This compound is an ideal starting point, or scaffold, for creating a library of related compounds (analogs). The true power of this intermediate lies in the chemical reactivity of its chloro-substituent. The chlorine atom can be readily substituted with a diverse range of other chemical groups using well-established synthetic methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings).

By systematically replacing the chlorine with different functionalities (e.g., aryl groups, amines, ethers), researchers can generate a series of analogs with varied steric and electronic properties. This library of compounds can then be screened against a biological target, such as a receptor or enzyme. The resulting structure-activity relationship (SAR) data—which correlates changes in chemical structure with changes in biological activity—is invaluable for understanding the key molecular features required for a potent and selective interaction. This approach is a cornerstone of modern medicinal chemistry. atlantis-press.com

Stability and Degradation Studies in Academic Research Contexts

Chemical Stability under Controlled Environmental Conditions

The inherent reactivity of the chloro and methylpicolinate functionalities suggests potential susceptibility to environmental factors like light and water.

While specific photolytic studies on Methyl 4-chloro-6-methylpicolinate are not extensively documented in publicly available literature, the photochemistry of chloro-aromatic and heterocyclic compounds provides a basis for predicting its behavior. The presence of a chlorine atom on the pyridine (B92270) ring suggests a potential for photodehalogenation upon exposure to UV light. This process typically involves the homolytic cleavage of the carbon-chlorine bond, generating a pyridinyl radical and a chlorine radical. These reactive intermediates can then undergo a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or dimerization, leading to the formation of various degradation products.

The kinetics of such degradation would likely follow pseudo-first-order kinetics under constant irradiation, with the rate dependent on the intensity and wavelength of the light source, as well as the solvent used.

Illustrative Photodegradation Data for a Related Chloro-Aromatic Compound

This table presents hypothetical data to illustrate the concept of photolytic degradation kinetics, as specific data for this compound is not available.

| Time (hours) | Concentration of Compound (%) | Degradation (%) |

|---|---|---|

| 0 | 100 | 0 |

| 2 | 85 | 15 |

| 4 | 72 | 28 |

| 8 | 52 | 48 |

| 12 | 38 | 62 |

The ester functional group in this compound makes it susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base. The stability of the compound in aqueous solutions is therefore highly dependent on the pH.

Acidic Conditions (Low pH): In an acidic environment, the ester is likely to undergo hydrolysis to yield 4-chloro-6-methylpicolinic acid and methanol (B129727). The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Neutral Conditions (pH ≈ 7): At neutral pH, the rate of hydrolysis is generally at its minimum.

Basic Conditions (High pH): Under basic conditions, the ester will undergo saponification, a base-catalyzed hydrolysis, to form the carboxylate salt (4-chloro-6-methylpicolinate) and methanol. This reaction is typically faster than acid-catalyzed hydrolysis.

A kinetic study of the hydrolysis of a related compound, mono-4-chloro-3-methyl phenyl phosphate, in an acidic medium demonstrated that the rate of hydrolysis is influenced by the concentration of the acid. thepharmajournal.com This suggests that similar dependencies would be observed for this compound.

Expected Hydrolytic Stability Profile of this compound

This table provides an expected trend for hydrolytic stability based on general chemical principles, as specific experimental data is not available.

| pH | Relative Rate of Hydrolysis | Primary Degradation Products |

|---|---|---|

| 2 | Moderate | 4-chloro-6-methylpicolinic acid, Methanol |

| 4 | Slow | 4-chloro-6-methylpicolinic acid, Methanol |

| 7 | Very Slow (Most Stable) | Minimal degradation |

| 10 | Fast | 4-chloro-6-methylpicolinate salt, Methanol |

Strategies for Enhanced Compound Stability in Research Storage

Proper storage is paramount to maintain the integrity of research compounds like this compound.

To minimize degradation, this compound should be stored under controlled conditions. Supplier recommendations often suggest storage in an inert atmosphere, such as under argon or nitrogen, at temperatures between 2-8°C. bldpharm.com An inert atmosphere displaces oxygen, thereby preventing oxidative degradation. Low temperatures slow down the rates of all chemical reactions, including hydrolytic and photolytic degradation. For long-term storage, keeping the compound in a tightly sealed container in a refrigerator or freezer is advisable.

In cases where the compound is stored in solution, the use of stabilizing additives may be considered, although this is highly dependent on the intended application. For instance, if the compound is susceptible to radical-mediated decomposition (as might be initiated by photolysis), the addition of a radical scavenger or an antioxidant like butylated hydroxytoluene (BHT) could be beneficial. However, the additive must be chosen carefully to ensure it does not interfere with downstream experimental processes. The choice of solvent is also critical; aprotic, anhydrous solvents would prevent hydrolysis.

Methodologies for Stability Monitoring and Identification of Degradation Byproducts

To assess the stability of this compound and identify any degradation products, robust analytical methods are required. Stability-indicating methods are analytical procedures that can accurately quantify the decrease in the concentration of the active compound due to degradation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for separating the parent compound from its more polar degradation products, such as 4-chloro-6-methylpicolinic acid. nih.gov UV detection would be appropriate, given the aromatic nature of the pyridine ring. nih.govresearchgate.net

For the identification of unknown degradation byproducts, a combination of HPLC with mass spectrometry (LC-MS) is the method of choice. researchgate.netresearchgate.net LC-MS provides the retention time from the HPLC separation and the mass-to-charge ratio (m/z) of the parent compound and its degradation products. This allows for the determination of their molecular weights and, with tandem mass spectrometry (MS/MS), their structural elucidation.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focused on developing environmentally friendly and sustainable synthetic processes. chemistryjournals.netnsw.gov.aunsw.gov.au Traditional methods for synthesizing pyridine (B92270) derivatives often rely on harsh reagents and generate significant waste. Future research is anticipated to focus on greener alternatives for the synthesis of Methyl 4-chloro-6-methylpicolinate.

Key strategies for a more sustainable synthesis include:

Use of Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact. chemistryjournals.net

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. nist.gov The production of the antimalarial drug artemisinin (B1665778) via fermentation is a prime example of a successful biotechnological route. chemistryjournals.net

Heterogeneous Catalysis: The development of robust and recyclable solid catalysts, such as metal-organic frameworks (MOFs), can simplify purification processes and reduce waste. A novel porous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully used for the one-pot synthesis of new picolinate (B1231196) and picolinic acid derivatives. nih.gov

One-Pot and One-Step Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reactor without isolating intermediates can improve efficiency and reduce waste. A one-step hydrothermal synthesis has been patented for chromium picolinate, highlighting a move towards greener production. google.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Picolinates

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses volatile, toxic organic solvents. chemicalbook.com | Employs water, ionic liquids, or supercritical fluids. chemistryjournals.net |

| Catalysts | May use stoichiometric, non-recyclable reagents. chemicalbook.com | Utilizes biocatalysts or recyclable heterogeneous catalysts. nist.govnih.gov |

| Process | Multi-step with intermediate isolation. | One-pot or continuous flow processes. google.cominterchim.fr |

| Waste | Generates significant chemical waste. | Minimizes waste through atom economy and catalyst recycling. rsc.org |

| Energy | Often requires high energy input for heating and purification. | Can operate at milder conditions, potentially using microwave or flow heating. acsgcipr.org |

Application in Flow Chemistry and Microreactor Technologies for Scalable Synthesis